molecular formula C20H22N4O2S B2474612 N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide CAS No. 391916-19-1

N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide

Cat. No.: B2474612
CAS No.: 391916-19-1
M. Wt: 382.48
InChI Key: JLECVIAZUKOELI-UHFFFAOYSA-N
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Description

N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a triazole-based compound featuring a 1,2,4-triazole core substituted with an ethylthio group at position 5, a 2-methoxyphenyl group at position 4, and a 3-methylbenzamide moiety linked via a methylene bridge. While direct synthesis data for this compound are absent in the provided evidence, analogous triazole derivatives are synthesized via multi-step protocols involving cyclocondensation, hydrazide formation, and coupling reactions . The ethylthio and methoxyphenyl substituents likely influence its electronic properties, solubility, and biological interactions, positioning it as a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-4-27-20-23-22-18(24(20)16-10-5-6-11-17(16)26-3)13-21-19(25)15-9-7-8-14(2)12-15/h5-12H,4,13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLECVIAZUKOELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide involves multiple steps, starting with the formation of the core triazole ring. Typically, a [3+2] cycloaddition reaction between azides and alkynes forms the triazole ring. This is followed by the introduction of the methoxyphenyl and ethylthio substituents through selective substitutions, ensuring the preservation of the desired reactive sites. The final step includes the amide formation, achieved through a coupling reaction between the triazole derivative and 3-methylbenzoic acid using agents like carbodiimides to facilitate amide bond formation.

Industrial Production Methods

On an industrial scale, the production often mirrors the laboratory synthesis but involves optimization for scale, yield, and cost-efficiency. High-pressure reactors and continuous flow techniques can enhance reaction rates and ensure uniform product quality. Solvent selection and reaction temperature are critically adjusted to maximize output and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide undergoes several types of chemical reactions, including:

  • Oxidation: : The ethylthio group can be oxidized to a sulfone or sulfoxide.

  • Reduction: : Reduction can target the triazole ring or the benzamide moiety under specific conditions.

  • Substitution: : The methoxyphenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or peracids can facilitate the oxidation of sulfur atoms.

  • Reduction: : Catalytic hydrogenation or hydride donors (e.g., sodium borohydride) are typical choices.

  • Substitution: : Nucleophiles such as alkoxides or amines, under basic conditions, can lead to substitution at the methoxyphenyl ring.

Major Products Formed from These Reactions

  • Oxidation: : Sulfone or sulfoxide derivatives.

  • Reduction: : Reduced triazole and benzamide derivatives.

  • Substitution: : Functionalized methoxyphenyl derivatives with varied nucleophilic groups.

Scientific Research Applications

N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide has versatile applications in various research fields:

Chemistry

  • Catalysis: : It can be used as a ligand in metal-catalyzed reactions, aiding in the formation of coordination complexes.

  • Material Science: : Potential use in the synthesis of novel polymers or advanced materials due to its functional diversity.

Biology and Medicine

  • Drug Development: : Exploring its potential as a pharmacophore for the design of new therapeutic agents due to its ability to interact with biological targets.

  • Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes, impacting various biochemical pathways.

Industry

  • Agriculture: : Possible applications as a pesticide or herbicide due to its bioactive nature.

  • Chemical Manufacturing: : Utilized in the production of fine chemicals and intermediates.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action for N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide involves its interaction with specific enzymes or receptors, leading to modulation of their activity. The triazole ring, known for its ability to chelate metals, can inhibit metalloenzymes, while the methoxyphenyl and ethylthio groups may enhance binding specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Structural Analogues with Sulfur-Containing Substituents

Compounds bearing sulfur-containing groups (e.g., ethylthio, cyclohexylmethylthio) on the triazole ring demonstrate variations in physical and chemical properties:

Compound Substituents (R1, R2) Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Reference
Target Compound R1 = 2-methoxyphenyl, R2 = ethylthio Not reported Not reported Not reported
4-((5-((Cyclohexylmethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)morpholine (9) R1 = phenyl, R2 = cyclohexylmethylthio 84–86 86 NMR: δ 7.46–7.71 (Ar-H), δ 3.61 (morpholine-CH2)
2-(5-(1-Phenylcarbamoylpiperdine-4-yl)-4-ethyl-4H-1,2,4-triazol-3-ylthio)-N-3-methylphenylpropanamide (7e) R1 = ethyl, R2 = piperdine-thio Not reported Not reported HR-EI-MS: m/z 492.2327 [M]+
N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide R1 = phenyl, R2 = methylthio Not reported Not reported Structure confirmed by NMR/GC-MS

Key Observations :

  • Substituent Impact : The ethylthio group in the target compound may enhance lipophilicity compared to bulkier cyclohexylmethylthio derivatives .
Benzamide-Linked Triazole/Thiadiazole Derivatives
Compound Core Structure Biological Activity (If Reported) Synthesis Method Reference
Target Compound 1,2,4-Triazole + benzamide Not reported Likely via hydrazide coupling
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole + benzamide Not reported Condensation with acetylacetone
4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(aryl)benzamides (9a–k) Triazole-thiazole + benzamide Tyrosinase inhibition Multi-step coupling
N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide Triazole + methoxybenzamide Not reported Not specified

Key Observations :

  • Benzamide Role : The 3-methylbenzamide group in the target compound may mimic bioactive scaffolds seen in tyrosinase inhibitors (e.g., compound 9a–k) .
  • Synthetic Flexibility : Condensation with active methylene compounds (e.g., acetylacetone) is a versatile route for diversifying substituents .
Substituent Effects on Reactivity and Stability
  • Methoxyphenyl vs. Phenyl : The 2-methoxyphenyl group in the target compound may improve solubility in polar solvents compared to unsubstituted phenyl analogues (e.g., compound 9 in ) .
  • Ethylthio vs. Methylthio : Ethylthio’s longer alkyl chain could increase metabolic stability relative to methylthio derivatives (e.g., compound in ) .

Biological Activity

N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis and Structural Characteristics

The synthesis of triazole derivatives like this compound typically involves multi-step organic reactions. The triazole core is synthesized through the reaction of appropriate hydrazones with isocyanates or via cyclization methods involving thioketones. The ethylthio and methoxyphenyl substituents play crucial roles in modulating the biological activity of the compound.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, it was found that compounds similar to this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Compound Activity Target Organisms
This compoundAntibacterialStaphylococcus aureus, Escherichia coli
Similar TriazolesAntifungalCandida albicans, Aspergillus niger

The mechanism of action for these antimicrobial effects often involves the disruption of cell wall synthesis and interference with nucleic acid metabolism.

Anticancer Potential

In addition to antimicrobial properties, triazole derivatives have been investigated for their anticancer activities. Studies suggest that these compounds can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms may involve:

  • Inhibition of Enzymes : Triazoles can inhibit enzymes critical for cancer cell growth such as thymidylate synthase and histone deacetylases (HDAC).
  • Molecular Docking Studies : Computational studies indicate strong binding affinities of triazole derivatives to target proteins involved in cancer progression.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study on several triazole derivatives showed that those with ethylthio substitutions exhibited enhanced antibacterial activity against resistant strains of bacteria .
  • Cytotoxicity in Cancer Cells : Research involving molecular docking simulations revealed that this compound binds effectively to cancer-related targets, suggesting potential for development as an anticancer agent .

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